molecular formula C26H18N2O5 B1667329 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid CAS No. 136451-58-6

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Numéro de catalogue B1667329
Numéro CAS: 136451-58-6
Poids moléculaire: 399.4 g/mol
Clé InChI: DSRSEEYZGWTODH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMY-42393 is orally active and selective platelet aggregation inhibitor. BMY-42393 is also a prostacyclin partial agonist that inhibited ADP, collagen and thrombin-induced platelet aggregation (IC50 range 0.3 - 2.0 microM). BMY-42393 stimulated platelet adenylate cyclase activity (EC50 = 25 nM). Platelets treated with BMY 42393 showed an elevation of cAMP levels and activation of cAMP-dependent protein kinase. BMY 42393 also inhibited thrombin-induced elevation of intracellular free calcium. BMY 42393 competed for radiolabeled iloprost and PGE1 binding to platelet membranes (IC50;  170 nM and 130 nM, respectively).

Applications De Recherche Scientifique

Prostacyclin Mimetic Properties

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid has been studied for its role as a non-prostanoid prostacyclin (PGI2) mimetic. This compound, along with its derivatives, has demonstrated potential in inhibiting ADP-induced aggregation of human platelets in vitro. This inhibition is a key factor in the potential anti-thrombotic properties of the compound, relevant in the context of cardiovascular diseases and thrombosis prevention (Meanwell et al., 1994). Substitution and modification of its structure have been explored to enhance its potency as an inhibitor of human platelet aggregation, with some derivatives showing significantly higher potency than the parent compound (Meanwell et al., 1992).

Effects on Platelet Aggregation and Adenylyl Cyclase

Further studies indicate that derivatives of this compound, such as BMY 45778, not only inhibit platelet aggregation but also activate adenylyl cyclase and elevate cAMP levels in platelets, suggesting its role as a partial agonist at the IP receptor. These properties are crucial for its potential application in platelet-related disorders (Seiler et al., 1997).

Differentiation of Neuronal and Neutrophil IP Receptors

Research on prostacyclin mimetics like BMY 45778 and BMY 42393 has contributed to distinguishing between neuronal and neutrophil IP receptors. This differentiation is vital in understanding the varied physiological roles of these receptors and can inform the development of targeted therapies for conditions involving these receptors (Wise et al., 1995).

Potential as an Antioxidant

Outside of its role as a prostacyclin mimetic, research has explored the antioxidant properties of compounds like 4,5-Diphenyl-2-oxazolyl, a component of 2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid. These studies contribute to a broader understanding of the compound's potential in combating oxidative stress-related diseases (Zhang et al., 2009).

Propriétés

Numéro CAS

136451-58-6

Nom du produit

2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Formule moléculaire

C26H18N2O5

Poids moléculaire

399.4 g/mol

Nom IUPAC

2-[3-[2-(4,5-diphenyl-1,3-oxazol-2-yl)ethyl]phenoxy]acetic acid

InChI

InChI=1S/C25H21NO4/c27-23(28)17-29-21-13-7-8-18(16-21)14-15-22-26-24(19-9-3-1-4-10-19)25(30-22)20-11-5-2-6-12-20/h1-13,16H,14-15,17H2,(H,27,28)

Clé InChI

DSRSEEYZGWTODH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4

SMILES canonique

C1=CC=C(C=C1)C2=C(OC(=N2)C3=C(OC=N3)C4=CC(=CC=C4)OCC(=O)O)C5=CC=CC=C5

Apparence

Solid powder

Autres numéros CAS

136451-58-6

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

(3-(4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
BMY 45778
BMY-45778

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 3
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 4
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 5
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(3-(2-(4,5-Diphenyl-2-oxazolyl)ethyl)phenoxy)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.